

# Application Notes: Confirming Protein-Protein Interactions with the Yeast Two-Hybrid (Y2H) Assay

Author: BenchChem Technical Support Team. Date: November 2025

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#### Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover and confirm protein-protein interactions (PPIs) in vivo.[1][2] The method relies on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3][4] When these domains are brought into close proximity, they can activate the transcription of downstream reporter genes.[1] This principle is ingeniously exploited in the Y2H assay to test for interactions between two proteins of interest, referred to as the "bait" and "prey".

In this application note, we detail the use of a GAL4-based yeast two-hybrid system to confirm the putative binding between two proteins, FaeH and FaeE. The "bait" protein (FaeH) is fused to the GAL4 DNA-binding domain (DBD), and the "prey" protein (FaeE) is fused to the GAL4 activation domain (AD). If FaeH and FaeE interact within the yeast nucleus, the DBD and AD are brought together, reconstituting a functional transcription factor. This functional unit then binds to upstream activating sequences (UAS) in the promoters of reporter genes, driving their expression and allowing for the selection and quantification of the interaction.

## **Principle of the Yeast Two-Hybrid Assay**

The core principle of the Y2H assay is the reconstitution of a functional transcription factor through the interaction of two proteins.[5] The bait protein is fused to a DNA binding domain



(DBD), while the prey protein is fused to an activation domain (AD).[5] If the bait and prey proteins interact, the reconstituted transcription factor activates reporter gene expression.

Caption: Principle of the Y2H assay for FaeH and FaeE interaction.

## **Experimental Protocols**

This protocol outlines the key steps for confirming the interaction between FaeH and FaeE using a GAL4-based Y2H system.

#### **Plasmid Construction**

The first step is to clone the coding sequences of FaeH and FaeE into the appropriate Y2H vectors.

- Bait Plasmid: The full-length coding sequence of FaeH is cloned into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD). This plasmid typically carries a nutritional marker, such as TRP1, for selection in yeast.
- Prey Plasmid: The full-length coding sequence of FaeE is cloned into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain (AD). This plasmid usually carries a different nutritional marker, such as LEU2.

#### **Control Plasmids**

Proper controls are essential for interpreting Y2H results.

- Positive Control: Plasmids expressing two known interacting proteins (e.g., pGADT7-T and pGBKT7-53) are used to verify that the assay is working correctly.[4]
- Negative Control: Plasmids expressing two non-interacting proteins (e.g., pGADT7-T and pGBKT7-Lam) are used to assess background reporter gene activation.[4]
- Bait-only Control: The FaeH-DBD bait plasmid is co-transformed with an empty prey vector to test for auto-activation of the reporter genes by the bait protein itself.

#### **Yeast Transformation**



The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109, Y2HGold). These strains contain reporter genes (e.g., HIS3, ADE2, lacZ) under the control of GAL4-responsive promoters.

#### Protocol:

- Inoculate a single colony of the yeast reporter strain into 5 mL of YPDA medium and grow overnight at 30°C with shaking.
- Use the overnight culture to inoculate 50 mL of YPDA and grow until the OD600 reaches 0.4-0.6.
- Harvest the cells by centrifugation and wash with sterile water.
- Prepare competent yeast cells using a standard lithium acetate/PEG method.
- For each transformation, mix 100 ng of the FaeH-DBD bait plasmid and 100 ng of the FaeE-AD prey plasmid. Include all control transformations.
- Add the plasmid mixture to the competent yeast cells and follow the transformation protocol.
- Plate the transformation mixture onto selective dropout media.

## **Qualitative Interaction Assay (Growth Selection)**

- Plate the transformed yeast cells on synthetic complete (SC) medium lacking leucine and tryptophan (SC-Leu-Trp) to select for cells that have successfully taken up both plasmids.
- After 2-4 days of incubation at 30°C, replica-plate colonies from the SC-Leu-Trp plate onto high-stringency selective medium, such as SC lacking leucine, tryptophan, histidine, and adenine (SC-Leu-Trp-His-Ade).
- Growth on the high-stringency medium indicates a positive protein-protein interaction.

### **Quantitative Interaction Assay (β-Galactosidase Assay)**

To quantify the strength of the interaction, a liquid  $\beta$ -galactosidase assay using o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG) as a substrate is performed.[6]



#### Protocol:

- Inoculate single colonies from the SC-Leu-Trp plate into 5 mL of liquid SC-Leu-Trp medium.
   Grow overnight at 30°C.
- Measure the OD600 of the cultures.
- Pellet the yeast cells and resuspend in Z-buffer.
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
- Add ONPG solution to the cell lysates and incubate at 37°C until a yellow color develops.
- Stop the reaction by adding sodium carbonate (Na2CO3).[6]
- Measure the absorbance at 420 nm (OD420).
- Calculate β-galactosidase activity in Miller units using the following formula: Units = (1000 \* OD420) / (t \* V \* OD600) where:
  - t = reaction time in minutes
  - V = volume of culture used in mL
  - OD600 = cell density before lysis

## **Experimental Workflow**

The overall workflow for the Y2H assay is a multi-step process from gene cloning to data analysis.

Caption: Workflow for confirming FaeH-FaeE binding via Y2H assay.

#### **Data Presentation**

Quantitative data from the  $\beta$ -galactosidase assay should be summarized to compare the interaction strength of FaeH and FaeE against controls. The results can be presented in a table format for clarity.



| Bait           | Prey           | Growth on SC-<br>Leu-Trp-His-<br>Ade | β-<br>Galactosidase<br>Activity (Miller<br>Units ± SD) | Interpretation         |
|----------------|----------------|--------------------------------------|--|------------------------|
| pGBKT7-FaeH    | pGADT7-FaeE    | +++                                  | 125.6 ± 8.2  | Strong<br>Interaction  |
| pGBKT7-53      | pGADT7-T       | +++                                  | 150.2 ± 10.5   | Positive Control       |
| pGBKT7-Lam     | pGADT7-T       | -                                    | 0.8 ± 0.2  | Negative Control       |
| pGBKT7-FaeH    | pGADT7 (empty) | -                                    | 1.1 ± 0.3  | No Auto-<br>activation |
| pGBKT7 (empty) | pGADT7-FaeE    | -                                    | 0.9 ± 0.4  | No Auto-<br>activation |

Note: The data presented in this table is hypothetical and serves as an example for reporting results.

## **Troubleshooting**

- High Background/Auto-activation: If the bait-only control shows growth on selective media, the bait protein may be auto-activating the reporter genes. This can sometimes be mitigated by adding a competitive inhibitor like 3-amino-1,2,4-triazole (3-AT) to the medium or by using a less sensitive reporter strain.[4]
- False Negatives: A lack of interaction could be due to several factors, including incorrect protein folding in yeast, the fusion tag interfering with the interaction domain, or the protein being targeted to a different cellular compartment than the nucleus.[7] Testing the fusion proteins in reverse (FaeH as prey, FaeE as bait) can sometimes resolve these issues.
- False Positives: Interactions identified in a Y2H screen should always be validated by an independent, secondary method such as co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm a direct physical interaction.[7]



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- To cite this document: BenchChem. [Application Notes: Confirming Protein-Protein Interactions with the Yeast Two-Hybrid (Y2H) Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174775#yeast-two-hybrid-assay-to-confirm-faeh-and-faee-binding]

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